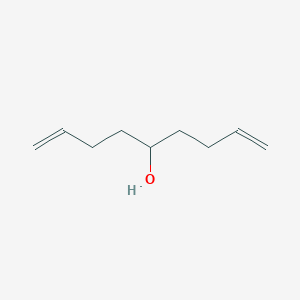

1,8-Nonadien-5-ol

Description

Academic Context and Research Significance within Unsaturated Alcohols

1,8-Nonadien-5-ol finds its academic context within the study of unsaturated alcohols, a class of compounds known for their versatile reactivity and utility as synthetic intermediates. Unsaturated alcohols can undergo a wide array of chemical transformations, including oxidation, reduction, esterification, etherification, and various addition reactions across the double bonds and at the hydroxyl group. These reactions are critical for building complex organic molecules.

Research Findings: Research involving this compound often appears in the context of synthetic organic chemistry, particularly as a byproduct or intermediate in the synthesis of other compounds. For instance, studies on the synthesis of chiral epoxides, such as (R)-(+)-1,2-epoxy-5-hexene, have reported the detection of this compound as a minor impurity (typically present at levels up to 4%) formed during specific reaction pathways, such as the Grignard reaction of epichlorohydrin (B41342) with allyl magnesium chloride acs.orgacs.orgchemrxiv.org. These findings are significant for process optimization in the synthesis of more complex molecules, where understanding and minimizing side products is crucial.

Furthermore, this compound is recognized within broader chemical classifications, including those relevant to food additives and flavor compounds. Evaluations by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have categorized it as a "linear unsaturated secondary alcohol." This classification places it within a group of compounds whose metabolic pathways and potential sensory properties are of interest in food science and safety assessments who.intinchem.org. While specific sensory properties of this compound are not extensively detailed in isolation, its inclusion in these evaluations highlights its relevance as part of a larger family of compounds that contribute to aroma and flavor profiles.

The compound's presence in chemical databases and its listing alongside other nonadiene (B8540087) isomers and related alcohols underscore its role in the systematic cataloging and study of organic molecules, contributing to the comprehensive understanding of chemical diversity and reactivity.

Compound Data Table

| Property | Value | Source |

| Chemical Name | This compound | nih.govguidechem.comchemicalbook.comchemspider.com |

| IUPAC Name | nona-1,8-dien-5-ol | nih.govchemspider.comnih.gov |

| CAS Number | 94427-72-2 | nih.govguidechem.comchemicalbook.comchemspider.com |

| Molecular Formula | C9H16O | nih.govguidechem.comchemspider.comnih.gov |

| Molecular Weight | 140.22 g/mol | nih.govguidechem.comchemicalbook.comchemspider.comnih.govnist.govnist.gov |

| SMILES | C=CCCC(CCC=C)O | nih.gov |

| InChI | InChI=1S/C9H16O/c1-3-5-7-9(10)8-6-4-2/h3-4,9-10H,1-2,5-8H2 | nih.gov |

| InChIKey | ORGOYEKENZSRPH-UHFFFAOYSA-N | nih.gov |

| Structural Class | Aliphatic unsaturated secondary alcohol | who.intinchem.org |

| Chirality | Chiral center at C5; exists as (R) and (S) enantiomers | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nona-1,8-dien-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-7-9(10)8-6-4-2/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOYEKENZSRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473972 | |

| Record name | 1,8-Nonadien-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-72-2 | |

| Record name | 1,8-Nonadien-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Nonadien 5 Ol

Chemical Synthesis Approaches

Reduction of Carbonyl Precursors (e.g., 1,8-Nonadien-5-one)

A primary and straightforward method for the synthesis of 1,8-nonadien-5-ol is the reduction of its corresponding ketone, 1,8-nonadien-5-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group. The selection of the reducing agent is critical to ensure the selective reduction of the ketone without affecting the two terminal double bonds.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity towards aldehydes and ketones in the presence of other reducible functional groups. Lithium aluminum hydride is a more potent reducing agent and would also be effective in this conversion.

The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, when using sodium borohydride. The ketone is dissolved in the solvent, and the reducing agent is added portionwise at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified.

Table 1: Plausible Reaction Conditions for the Reduction of 1,8-Nonadien-5-one

| Parameter | Condition |

| Substrate | 1,8-Nonadien-5-one |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Quenching with water, extraction |

| Purity | >95% |

Grignard-based Syntheses of Dienols and Related Structures

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. chemguide.co.uk The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with an appropriate aldehyde. Specifically, the reaction of 4-pentenylmagnesium bromide with acrolein would yield the target molecule after an acidic workup.

The Grignard reagent, 4-pentenylmagnesium bromide, is prepared by reacting 5-bromo-1-pentene (B141829) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The formation of the Grignard reagent is a critical step and requires strict anhydrous conditions to prevent its quenching by water. chemguide.co.uk

Once the Grignard reagent is formed, it is reacted with an α,β-unsaturated aldehyde like acrolein. This reaction can potentially lead to two products: the 1,2-addition product (direct attack on the carbonyl carbon) and the 1,4-addition product (conjugate addition). To favor the formation of the desired 1,2-addition product, which leads to this compound, the reaction is typically carried out at low temperatures.

Table 2: Representative Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 4-Pentenylmagnesium Bromide | Acrolein | THF | -78 °C | This compound |

Multi-step Reaction Sequences for Stereochemical Control

Achieving stereochemical control in the synthesis of allylic alcohols like this compound is a significant challenge in organic synthesis. nih.govnih.gov When the substituents on the carbon bearing the hydroxyl group are different, a chiral center exists, leading to the possibility of enantiomers. Various strategies have been developed to control the stereochemistry of such reactions.

One common approach involves the use of chiral reducing agents for the reduction of the prochiral ketone, 1,8-nonadien-5-one. Asymmetric reduction can be achieved using reagents such as those derived from chiral boranes or through catalytic hydrogenation with chiral catalysts. For instance, the use of a Corey-Bakshi-Shibata (CBS) catalyst in the presence of a borane (B79455) source can lead to the formation of one enantiomer of the alcohol in high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries or catalysts in Grignard-type reactions. While not directly applied to this compound in the reviewed literature, the principles of asymmetric addition of organometallic reagents to aldehydes are well-established. These methods often involve the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group.

Impurity Formation and Control in Related Synthetic Processes

In any chemical synthesis, the formation of impurities is a critical consideration that can affect the yield and purity of the desired product. The synthesis of dienols like this compound is no exception, and understanding the potential side reactions is crucial for process optimization.

Optimization of Reaction Conditions to Suppress Dienol By-product Formation

In the context of Grignard reactions, several side reactions can lead to the formation of impurities. With α,β-unsaturated carbonyl compounds, the competition between 1,2- and 1,4-addition is a major concern. stackexchange.comdalalinstitute.comlibretexts.org As mentioned earlier, lower reaction temperatures generally favor the kinetic 1,2-addition product. The choice of solvent can also influence the regioselectivity of the addition.

Another potential impurity in Grignard reactions is the formation of biphenyl-type products resulting from the coupling of the Grignard reagent. This is more prevalent when using aryl Grignard reagents but can also occur with alkyl Grignards. The formation of such byproducts can be minimized by controlling the reaction temperature and the rate of addition of the alkyl halide during the formation of the Grignard reagent.

Furthermore, the presence of unreacted starting materials and the formation of over-addition products (in the case of reactions with esters or acid chlorides) can also contribute to the impurity profile. Careful control of stoichiometry and reaction monitoring are essential to minimize these impurities.

Sustainable and Atom-Economical Synthetic Route Development

The principles of green chemistry are increasingly being applied to the design of synthetic routes to minimize environmental impact and maximize resource efficiency. chemijournal.comnih.govwjpmr.comjetir.org Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in this regard.

Addition reactions, such as the reduction of a ketone or a Grignard addition to an aldehyde, are generally considered to be atom-economical as they incorporate all or most of the atoms of the reactants into the final product. In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

The development of catalytic methods for the synthesis of this compound would represent a significant advancement in terms of sustainability. Catalytic processes, by their nature, use small amounts of a catalyst to effect a transformation, reducing the amount of waste generated. For example, the development of a catalytic asymmetric transfer hydrogenation for the reduction of 1,8-nonadien-5-one would be a greener alternative to the use of stoichiometric chiral reducing agents.

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic process. The use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with safer alternatives are key considerations in the development of sustainable synthetic methodologies.

Chemical Reactivity and Transformation Mechanisms of 1,8 Nonadien 5 Ol

Oxidative Transformations of the Hydroxyl Group

The secondary alcohol functionality in 1,8-nonadien-5-ol is susceptible to oxidation to form the corresponding ketone, 1,8-nonadien-5-one. This transformation is a fundamental reaction in organic synthesis, often serving as a key step in the preparation of more complex molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

Common oxidizing agents such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) are effective for this conversion. The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester or an alkoxysulfonium salt, which then undergoes an elimination reaction to yield the ketone and the reduced form of the oxidizing agent.

In one documented synthesis, 1,8-nonadien-5-one was prepared to serve as a precursor for further reactions. beilstein-journals.org The oxidation of the hydroxyl group provides a carbonyl functionality that can participate in a range of subsequent transformations, including nucleophilic additions and condensations.

Olefin Metathesis Reactions Involving Dienol Moieties

The presence of two terminal alkene groups in this compound makes it an ideal substrate for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, particularly those based on ruthenium or molybdenum, allows for the efficient construction of cyclic and acyclic molecules.

Ring-Closing Metathesis (RCM) for Cyclic Compound Formation

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used for the synthesis of cyclic compounds. In the case of this compound and its derivatives, RCM provides a direct route to seven-membered rings. The reaction proceeds through a series of cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst, ultimately leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene.

The efficiency of RCM is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Grubbs' catalysts are frequently employed due to their high functional group tolerance and activity. The formation of a seven-membered ring from a 1,8-diene substrate is generally feasible, although the thermodynamic stability of the resulting ring can influence the reaction equilibrium. caltech.edu

Cross-Metathesis Investigations

Cross-metathesis (CM) is an intermolecular olefin metathesis reaction between two different alkenes. sigmaaldrich.com This reaction can be used to introduce new functional groups or to elongate the carbon chain of this compound. For instance, the cross-metathesis of a derivative of this compound with other olefins can lead to the formation of polyfunctional compounds. beilstein-journals.org

The success of cross-metathesis reactions depends on the relative reactivity of the olefin partners and the ability to control the formation of the desired heterodimer over homodimers. google.com In some cases, electron-deficient olefins are used as cross-partners to favor the formation of the desired product. caltech.edubeilstein-journals.org

Functional Group Interconversions and Derivatization Strategies

The hydroxyl and alkene moieties in this compound can be readily converted into other functional groups, expanding its synthetic utility.

The hydroxyl group can be derivatized to form esters or ethers. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. This strategy is often used to protect the alcohol during subsequent reactions or to introduce a new functional handle.

The terminal double bonds can undergo a variety of addition reactions. For instance, hydrogenation using a catalyst like palladium on carbon will saturate the double bonds to yield 5-nonanol. Halogenation can also be performed to introduce bromine or chlorine atoms.

Derivatization strategies are also employed in analytical contexts. For example, the derivatization of related carbonyl compounds with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) allows for sensitive detection by gas chromatography. researchgate.net

Mechanistic Studies of Rearrangements and Cyclizations

The structure of this compound and its derivatives allows for the study of various rearrangement and cyclization reactions. For instance, under certain conditions, the diene system can participate in pericyclic reactions, such as the Cope or Claisen rearrangements, although these are more commonly studied with specifically substituted analogues. rsc.org

In the context of organometallic chemistry, the diene portion of related molecules can coordinate to a metal center, such as iron, influencing the stereochemical outcome of subsequent reactions. The interconversion between different coordination modes can be influenced by the solvent and other reaction conditions, proceeding through proposed intermediates like pentadienyl cations. marquette.edu

Furthermore, tandem reactions involving cyclization have been explored. For example, ruthenium-catalyzed polycyclization reactions can convert acyclic dienynes into fused bicyclic systems, where an olefinic tether participates in a ring-closing event. caltech.edu While not directly involving this compound, these studies provide mechanistic insights into the potential for complex cyclizations involving similar diene systems.

Spectroscopic and Advanced Analytical Characterization of 1,8 Nonadien 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are crucial for the comprehensive analysis of 1,8-Nonadien-5-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to its various proton environments. Based on the structure (CH₂=CH-CH₂-CH₂-CH(OH)-CH₂-CH₂-CH=CH₂), the following types of protons are anticipated:

Terminal Vinyl Protons: The protons of the terminal vinyl groups (CH₂=CH-) are expected to resonate in the downfield region, typically between 4.8 and 6.1 ppm. The methylene (B1212753) protons (CH₂=) are usually observed as a multiplet around 4.9-5.0 ppm, while the methine proton (=CH-) appears as a multiplet in the range of 5.7-6.0 ppm. chemicalbook.com

Internal Vinyl Protons: The protons of the internal double bond (-CH=CH-) are expected to appear in the region of 5.3-5.7 ppm. chemicalbook.com

Protons Adjacent to the Hydroxyl Group: The proton directly attached to the carbon bearing the hydroxyl group (-CH(OH)-) is expected to resonate around 3.5-4.0 ppm, often appearing as a multiplet or a complex pattern due to coupling with adjacent protons. The adjacent methylene protons (-CH₂-OH) would typically resonate slightly upfield, around 3.5-3.8 ppm. caltech.edu

Aliphatic Protons: The methylene groups (-CH₂-) in the aliphatic chain are expected to show signals in the range of 1.2-2.2 ppm, with allylic protons (adjacent to a double bond) appearing further downfield, typically around 2.0-2.2 ppm. chemicalbook.com

Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Terminal Vinyl CH₂= | 4.9 - 5.0 | m |

| Terminal Vinyl =CH- | 5.7 - 6.0 | m |

| Internal Vinyl -CH= | 5.3 - 5.7 | m |

| -CH(OH)- | 3.5 - 4.0 | m |

| -CH₂-OH | 3.5 - 3.8 | m |

| Allylic -CH₂-CH= | 2.0 - 2.2 | m |

| Other Aliphatic -CH₂- | 1.2 - 1.8 | m |

Note: These are expected values based on functional groups and related compounds, as specific data for this compound was not extensively detailed in the provided snippets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule, with each unique carbon atom typically giving a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms. For this compound, the ¹³C NMR spectrum is expected to show signals corresponding to its sp² hybridized carbons (alkenes) and sp³ hybridized carbons (aliphatic and carbinol carbons).

Alkene Carbons: The terminal vinyl carbons (CH₂= and =CH-) are expected to resonate in the range of 114-142 ppm. Specifically, the terminal methylene carbons (CH₂=) typically appear around 114-115 ppm, while the terminal methine carbons (=CH-) resonate further downfield, around 138-142 ppm. caltech.edubeilstein-journals.org The internal alkene carbons (-CH=CH-) are expected to fall within the 128-134 ppm range. caltech.edubeilstein-journals.org

Carbinol Carbon: The carbon atom bearing the hydroxyl group (-CH(OH)-) is expected to resonate in the range of 67-77 ppm due to the electron-withdrawing effect of the oxygen atom. caltech.edubeilstein-journals.org

Aliphatic Carbons: The methylene carbons (-CH₂-) in the alkyl chain will resonate in the typical aliphatic region, generally between 20-40 ppm. caltech.edubeilstein-journals.org

Table 4.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Terminal Vinyl CH₂= | 114 - 115 |

| Terminal Vinyl =CH- | 138 - 142 |

| Internal Vinyl -CH= | 128 - 134 |

| Carbinol -CH(OH)- | 67 - 77 |

| Aliphatic -CH₂- | 20 - 40 |

Note: These are expected values based on functional groups and related compounds, as specific data for this compound was not extensively detailed in the provided snippets. General principles of ¹³C NMR are discussed in bhu.ac.inlibretexts.orglibretexts.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and providing structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for volatile and semi-volatile compounds like this compound, allowing for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is widely used for identifying and quantifying components in complex mixtures and assessing the purity of synthesized compounds. nih.gov

Identification: Compounds are identified in GC-MS by comparing their mass spectra (fragmentation patterns) and retention indices (RI) with those of known standards or spectral libraries. nih.govresearchgate.net The fragmentation pattern provides a unique fingerprint for the molecule, arising from the cleavage of bonds under electron ionization.

Purity Assessment: GC-MS is used to determine the purity of a sample by separating it from any impurities. The presence of additional peaks in the chromatogram, along with their corresponding mass spectra, indicates the presence of impurities. acs.org For this compound, GC-MS can be employed to detect and quantify related compounds or byproducts from its synthesis. acs.org

While specific fragmentation patterns for this compound were not detailed in the provided snippets, the general methodology involves analyzing the molecular ion (if observed) and characteristic fragment ions. caltech.eduspectrabase.comnih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands are expected for its hydroxyl and alkene functionalities.

O-H Stretching: The presence of the hydroxyl group (-OH) is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. caltech.edu

C=C Stretching: The carbon-carbon double bonds (alkenes) are expected to show characteristic stretching vibrations in the region of 1640-1680 cm⁻¹. caltech.edunist.gov

C-H Stretching:

Vinylic C-H stretching (from the double bonds) typically appears in the region of 3010-3090 cm⁻¹. caltech.edunist.gov

Aliphatic C-H stretching (from the methylene groups) typically appears in the range of 2850-2960 cm⁻¹. caltech.edunist.gov

Table 4.3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H (alcohol) | 3200 - 3600 | Strong, broad |

| C-H (vinylic) | 3010 - 3090 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Strong |

| C=C (alkene) | 1640 - 1680 | Weak to Medium |

Note: These are expected absorption bands based on the functional groups present in this compound. Specific experimental data for this compound was not fully detailed in the provided snippets.

Advanced Chromatographic Methods for Isolation and Isomer Separation

Advanced chromatographic techniques, particularly Gas Chromatography (GC), are vital for separating isomers and purifying compounds like this compound. The separation efficiency depends on the choice of stationary phase and mobile phase (carrier gas in GC).

Gas Chromatography (GC): GC is effective for separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Different column types, such as polar (e.g., Carbowax) and non-polar (e.g., DB-5, SE-54), can be used to achieve separation of isomers. researchgate.netresearchgate.net The retention index (IE) is a crucial parameter used to identify compounds, as it is less dependent on instrumental parameters than retention time alone. nih.govresearchgate.netresearchgate.net

Column Purification: Preparative chromatography, often using silica (B1680970) gel columns, is employed for the isolation and purification of synthesized compounds from reaction mixtures. acs.org This method separates compounds based on their differential adsorption to the stationary phase.

By employing these advanced chromatographic techniques, researchers can effectively isolate this compound and separate it from any isomers or impurities, ensuring the high purity required for subsequent analyses or applications. researchgate.netacs.orgresearchgate.net

Theoretical and Computational Investigations of 1,8 Nonadien 5 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and stable conformations of molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. lsu.edu

For 1,8-nonadien-5-ol, DFT calculations can be employed to perform a thorough conformational analysis. The molecule possesses significant flexibility due to the rotation around its single bonds. The central C-C single bonds, in particular, define the relative orientation of the two vinyl groups and the hydroxyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. lsu.edu Geometry optimization calculations starting from various initial structures would identify the local and global energy minima, which correspond to the stable conformers of the molecule.

Key findings from such calculations on analogous unsaturated alcohols and dienes reveal that the relative stability of conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if any), and electronic effects like hyperconjugation. libretexts.orgyoutube.com For this compound, the interaction between the hydroxyl group and the π-systems of the double bonds is of particular interest. The s-trans conformation around the C-C bonds adjacent to the double bonds is generally more stable for conjugated dienes, but the presence of the hydroxyl group and the non-conjugated nature of the diene in this compound introduces additional complexity. youtube.comyoutube.com

Electronic structure analysis provides further details. Properties such as the distribution of electron density, molecular orbital shapes and energies (HOMO-LUMO gap), and electrostatic potential maps can be calculated. These properties are crucial for understanding the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO and LUMO energies are key indicators of the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Illustrative Results of a DFT-Based Conformational Analysis for this compound (Note: This data is hypothetical and serves to illustrate typical results from quantum chemical calculations.)

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 1.75 |

| 2 | 65.2° (gauche) | 0.85 | 2.10 |

| 3 | -68.9° (gauche) | 0.88 | 2.15 |

| 4 | -175.3° (anti) | 1.50 | 1.80 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com

For this compound, an MD simulation would typically start with one of the low-energy conformers identified by quantum chemical calculations. The molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions. The simulation would then track the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds.

The primary output of an MD simulation is a trajectory, which is a record of how the molecule's conformation changes over time. nih.govresearchgate.net Analysis of this trajectory can reveal:

Conformational Sampling: The simulation explores the potential energy surface, showing which conformations are most frequently visited and the transitions between them. This provides a Boltzmann-weighted picture of the conformational ensemble at a given temperature.

Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule. For this compound, this would include the rotational dynamics of the terminal vinyl groups and the movement of the central portion of the carbon chain.

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how interactions with the solvent (e.g., hydrogen bonding with the hydroxyl group) influence the conformational preferences of the molecule.

MD simulations on long-chain alkanols and polymers have shown that such molecules can fold into various compact and extended structures, and the simulation can quantify the timescale of these conformational changes. researchgate.netyoutube.com For this compound, MD would provide insight into the persistence of certain folded structures and the rate of interconversion between different conformers.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often inaccessible to direct experimental observation. For this compound, several types of reactions could be investigated, including oxidation of the alcohol, and reactions involving the double bonds like epoxidation or addition. wikipedia.orgsmolecule.comvanderbilt.edulibretexts.org

Using quantum chemical methods (like DFT), one can model the entire reaction coordinate from reactants to products. mdpi.comnih.gov This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants and products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway downhill from the transition state to both the reactants and products, confirming that the identified TS correctly connects the desired species.

For example, a computational study on the oxidation of the secondary alcohol in this compound to the corresponding ketone, 1,8-nonadien-5-one, would involve modeling the interaction with an oxidizing agent. nih.govresearchgate.net The calculations could compare different proposed mechanisms, such as those involving direct hydrogen abstraction or the formation of an intermediate ester. Similarly, the mechanism of epoxidation of one of the double bonds could be studied, revealing the stereoselectivity of the reaction based on the approach of the oxidizing agent to the different faces of the double bond, potentially influenced by the hydroxyl group. wikipedia.orgmdpi.com

Table 2: Illustrative Energy Profile for a Hypothetical Oxidation Reaction of this compound (Note: This data is hypothetical and serves to illustrate typical results from reaction mechanism calculations.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Transition State 1 | H-abstraction from C-H | +15.2 |

| Intermediate | Radical intermediate | +5.7 |

| Transition State 2 | Formation of C=O bond | +12.5 |

| Products | 1,8-Nonadien-5-one + Reduced Oxidant | -25.0 |

Prediction of Spectroscopic Parameters and Validation

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming the structure of a compound. mdpi.comresearchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants is a common application of quantum chemistry. nih.gov The calculation is typically performed by first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus using methods like GIAO (Gauge-Independent Atomic Orbital). By comparing the calculated shielding of the molecule's nuclei to that of a reference compound (e.g., tetramethylsilane), chemical shifts can be predicted. For flexible molecules like this compound, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a prediction that accurately reflects the experimental spectrum, which is an average over the conformational ensemble.

Vibrational Spectroscopy (IR and Raman): The same quantum chemical calculations that are used for geometry optimization can also be used to compute vibrational frequencies and their corresponding intensities in Infrared (IR) and Raman spectra. researchgate.netdtic.milresearchgate.netumass.eduaps.org The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the specific atomic motions) for each frequency. The predicted spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as the O-H stretch, C=C stretches, and various C-H bending modes.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: This data is hypothetical and serves to illustrate the validation of computational predictions.)

| Parameter | Atom/Group | Calculated Value | Experimental Value | Difference |

| ¹³C NMR Shift (ppm) | C5 (CH-OH) | 70.1 | 69.5 | +0.6 |

| C1/C9 (=CH₂) | 115.8 | 115.2 | +0.6 | |

| C2/C8 (-CH=) | 138.2 | 138.9 | -0.7 | |

| ¹H NMR Shift (ppm) | H5 (-CH-OH) | 3.75 | 3.80 | -0.05 |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3430 | +20 |

| C=C stretch | 1645 | 1642 | +3 |

Biosynthetic Pathways and Natural Occurrence of Dienols

Identification of 1,8-Nonadien-5-ol and Related Dienols in Biological Matrices

Dienols, including various isomers of nonadienol, have been identified as naturally occurring volatile compounds in a range of biological sources. The identification of these C9 alcohols is often challenging due to their low concentrations relative to their corresponding aldehydes. perfumerflavorist.com However, advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have enabled their detection and characterization in diverse matrices.

Nonadienols are significant contributors to the characteristic aromas of many fruits and vegetables. perfumerflavorist.com For instance, 2,6-nonadien-1-ol is a known constituent of violet leaves and cucumbers. perfumerflavorist.comthegoodscentscompany.com Other isomers have been reported in melons, muscadine grapes, and even in marine organisms like salmon and squid. perfumerflavorist.com The presence of these alcohols in living tissues is often linked to the lipoxygenase pathway, where a dynamic equilibrium can exist between aldehydes and their corresponding alcohol forms. perfumerflavorist.com

Below is a table summarizing the natural occurrence of nonadienols in various biological sources.

| Dienol Isomer | Natural Source |

| 2,6-Nonadien-1-ol | Violet flowers and leaves, Cucumber, Melons |

| 3,6-Nonadien-1-ol | Prickly pear cactus |

| Other Nonadienols | Champaca absolute, Muscadine grapes, Salmon, Squid |

This table is based on data reported in literature, highlighting the widespread, albeit often trace-level, presence of these compounds in nature. perfumerflavorist.comthegoodscentscompany.comthegoodscentscompany.com

Enzymatic Basis of Dienol Biosynthesis

The formation of dienols in biological systems is primarily attributed to two major enzymatic pathways that utilize different precursors and catalytic mechanisms. These pathways are responsible for generating a wide array of unsaturated alcohols that serve various biological functions.

The most prominent route for the biosynthesis of C9 dienols is the lipoxygenase (LOX) pathway, also known as the oxylipin pathway. mdpi.com This pathway is responsible for the production of "green leaf volatiles" (GLVs), which include a variety of C6 and C9 aldehydes and alcohols that contribute to the characteristic scent of freshly cut grass and many fruits. researchgate.netsasev.org

The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid, by the enzyme lipoxygenase (LOX). researchgate.net This reaction forms hydroperoxy fatty acids. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce short-chain aldehydes. researchgate.netnih.gov For example, the cleavage of 13-hydroperoxy-linolenic acid yields C9 aldehydes. nih.gov Finally, these aldehydes are reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). researchgate.netresearchgate.net The coupled action of HPL and ADH allows for the selective synthesis of either aldehydes or alcohols, depending on the cellular conditions and cofactors present. nih.gov

This multi-step enzymatic cascade is a key source of alkene alcohols in plants and is crucial for producing the flavor and aroma profiles of many agricultural products. sasev.org

A separate and distinct enzymatic pathway for producing polyunsaturated alcohols involves terpene synthases (TPS). nih.gov These enzymes are central to the biosynthesis of terpenoids, the largest and most structurally diverse class of natural products. nih.govfrontiersin.org Terpene synthases catalyze complex carbocation-driven cyclization and rearrangement reactions, transforming acyclic prenyl diphosphate precursors—such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15)—into a vast array of cyclic and acyclic terpene scaffolds. nih.govresearchgate.net

While many products of TPS are hydrocarbons, some of these enzymes can directly produce oxygenated terpenes, including terpene alcohols. nih.gov More commonly, the hydrocarbon scaffolds are subsequently modified by other enzymes, like cytochrome P450 monooxygenases, to introduce hydroxyl groups, leading to the formation of polyunsaturated alcohols. nih.gov This pathway is responsible for a different class of unsaturated alcohols compared to those derived from the HPL pathway and contributes significantly to the chemical diversity found in plants and other organisms, including some animals and microbes. nih.govrsc.org

Precursor Metabolism and Biotransformation Studies

The biosynthesis of dienols is fundamentally linked to the metabolism of specific precursor molecules. ccbcmd.edu The nature of the precursor dictates the type of dienol produced and the enzymatic pathway involved.

In the HPL pathway, the primary precursors are C18 polyunsaturated fatty acids.

Linoleic acid leads to the formation of C9 aldehydes and subsequently C9 alcohols.

Linolenic acid is a key substrate for C9-dienals and their corresponding dienols, such as nonadienol. perfumerflavorist.com

For the terpene synthase pathway, the precursors are isoprenoid units derived from central metabolism: nih.gov

Geranyl diphosphate (GPP) is the precursor to monoterpenes (C10), including monoterpene alcohols.

Farnesyl diphosphate (FPP) is the precursor to sesquiterpenes (C15), which include a wide variety of sesquiterpene alcohols. frontiersin.org

Biotransformation studies have demonstrated the feasibility of converting precursors or intermediate compounds into valuable unsaturated alcohols using whole microbial cells or isolated enzymes. For example, unsaturated aldehydes can be efficiently reduced to their corresponding alcohols by microbial strains, such as the yeast Yarrowia lipolytica. mdpi.com Similarly, carboxylic acids can be converted to primary alcohols by certain thermophilic bacteria in the presence of a reducing source like glucose. nih.gov These biotransformation processes are of significant interest for the sustainable production of flavor and fragrance compounds. nih.gov

The following table summarizes the key precursors and the resulting classes of unsaturated alcohols.

| Biosynthetic Pathway | Precursor Molecule(s) | Resulting Alcohol Class | Example(s) |

| Hydroperoxide Lyase (HPL) Pathway | Polyunsaturated Fatty Acids (e.g., Linolenic Acid) | C6 & C9 Alkenols/Dienols | Hexenols, Nonadienols |

| Terpene Synthase (TPS) Pathway | Prenyl Diphosphates (GPP, FPP) | Monoterpene & Sesquiterpene Alcohols | Linalool, Nerolidol |

Biological and Ecological Significance of Naturally Occurring Dienols

Naturally occurring dienols and other unsaturated alcohols play vital roles in the biological and ecological interactions of the organisms that produce them. Their volatility allows them to act as airborne signals, mediating a variety of interactions.

Many C9 dienols are key components of the aroma profiles of fruits and vegetables, such as cucumbers and melons, making them significant for flavor perception and consumer acceptance. perfumerflavorist.comthegoodscentscompany.com In plants, these compounds, as part of the GLV family, are often produced in response to tissue damage. They can act as defense compounds, deterring herbivores, or as indirect defense signals, attracting predators of the attacking herbivores. mdpi.com

In the broader ecological context, unsaturated alcohols function as semiochemicals or infochemicals. Many animals, particularly insects, use specific terpenes and other volatile alcohols as pheromones for communication, including mating and aggregation signals. rsc.org The unique blend of volatile compounds emitted by a plant's flower, which can include various dienols and terpene alcohols, is crucial for attracting specific pollinators. frontiersin.org Therefore, the biosynthesis of these compounds is not just a metabolic curiosity but a critical element of an organism's strategy for survival, reproduction, and defense.

Derivatives and Analogs of 1,8 Nonadien 5 Ol in Chemical Research

Synthesis and Characterization of Substituted 1,8-Nonadien-5-ol Derivatives

The synthesis of derivatives of this compound typically begins with the preparation of the parent alcohol or its corresponding ketone, 1,8-nonadien-5-one. The ketone can be synthesized via the acid-catalyzed reaction of acetone (B3395972) with an excess of allyl alcohol. google.com Subsequent reduction of the ketone provides this compound. This parent dienol can also appear as a side product in certain Grignard reactions, such as the reaction of allylmagnesium chloride with epichlorohydrin (B41342) under specific conditions. acs.org

Once obtained, the this compound scaffold can be derivatized at its hydroxyl group or its two terminal alkene functionalities. While specific literature on derivatives of this compound is sparse, the synthetic routes applied to its close analog, 1,6-heptadien-4-ol, provide a clear blueprint for potential transformations.

Derivatization at the Hydroxyl Group: The secondary alcohol at C-5 is a prime site for modification. Standard esterification or etherification reactions can be employed. A notable example using an analog is the Mitsunobu condensation, where 1,6-heptadien-4-ol is coupled with protected nucleic acid bases (guanine, adenine, thymine, and uracil) to create a series of 4-substituted 1,6-heptadienes. sigmaaldrich.comnih.gov This demonstrates the feasibility of attaching complex molecules to the dienol backbone via the oxygen atom.

Polymerization: The terminal diene structure is suitable for polymerization reactions. Acyclic diene metathesis (ADMET) polymerization of 1,6-heptadien-4-ol using a ruthenium-based catalyst has been shown to produce poly(vinylalcohol-alt-propenylene), highlighting a method to create functionalized polymers from these dienols. google.com

Characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, including the location of substituents and the integrity of the double bonds. Infrared (IR) spectroscopy is used to verify the presence or modification of the hydroxyl group (e.g., appearance of a carbonyl stretch in an ester). Mass spectrometry (MS) confirms the molecular weight of the new derivative.

| Derivative Type | Synthetic Method | Analog Example | Key Characterization Techniques |

| Nucleobase Adducts | Mitsunobu Condensation | 4-(Adenin-9-yl)hepta-1,6-diene | ¹H NMR, ¹³C NMR, MS |

| Esters | Esterification | (E,Z)-Nona-2,6-dien-1-yl Acetate (B1210297) | IR, NMR, MS |

| Polymers | ADMET Polymerization | Poly(vinylalcohol-alt-propenylene) | NMR, Gel Permeation Chromatography (GPC) |

Comparative Chemical Reactivity of Dienol Isomers and Analogs

The reactivity of dienols is dictated by the interplay between the hydroxyl group and the two double bonds. Comparing this compound with its isomers and analogs reveals how the positioning of these functional groups influences reaction outcomes.

Reactivity of the Hydroxyl Group : The hydroxyl group in this compound undergoes typical reactions of a secondary alcohol, such as oxidation to a ketone or substitution. Its reactivity is comparable to that of its analogs like 1,6-heptadien-4-ol.

Reactivity of the Double Bonds : The two terminal double bonds in this compound are electronically isolated from each other and the alcohol. In contrast, isomers like (2E,6Z)-nona-2,6-dien-1-ol feature internal double bonds which may exhibit different reactivity due to steric hindrance and electronic effects. nih.gov

Cyclization Reactions : A key reaction for dienes is radical cyclization. Studies on 4-substituted 1,6-heptadienes show that radical addition (e.g., with CCl₄ or RFI) leads to the formation of five-membered cyclopentane (B165970) rings in a stereospecific manner. nih.govresearchgate.net The longer chain of this compound would be expected to influence the kinetics and thermodynamics of such cyclizations, potentially allowing for the formation of larger rings, though five-membered ring formation often remains favorable.

Reactivity via Carbonyl Analogs : The reactivity of the carbon skeleton can be explored through the corresponding ketone, 1,8-nonadien-5-one. This γ,δ-unsaturated ketone can be doubly deprotonated to form a dienone-dianion derivative. This dianion acts as a d⁵-reagent, reacting with various electrophiles at the α- and δ-positions, enabling functionalization at locations remote from the carbonyl group. ethz.ch This provides a powerful synthetic route to complex molecules that is not directly accessible from the dienol itself.

| Compound/Class | Reaction Type | Products | Key Finding |

| 1,6-Heptadien-4-ol derivatives | Radical Cyclization | Substituted Cyclopentanes | Radical cyclization proceeds stereospecifically to form five-membered rings. nih.govresearchgate.net |

| 5-En-1-yn-3-ols | Copper-Catalyzed Cycloisomerization | Dienones, Cyclopropanes | Reaction pathway is complementary to Pt- or Au-catalyzed reactions, often favoring cyclization-fragmentation. thieme-connect.com |

| γ,δ-Unsaturated Ketones | Double Deprotonation / Alkylation | δ,γ-Unsaturated Carbonyls | Dienone-dianions allow for electrophilic attack at the δ-position, acting as a d⁵-synthon. ethz.ch |

| 1,6-Heptadien-4-ol | ADMET Polymerization | Alternating Copolymer | Terminal dienes can be used to form functionalized polymers. google.com |

Stereochemical Studies of Chiral Dienol Derivatives

The C-5 carbon in this compound is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Stereochemical studies focus on methods to synthesize or separate these enantiomers and use them as chiral building blocks.

A prominent example of stereochemical study in a closely related dienol is the kinetic resolution of (±)-(E)-1,3-nonadien-5-ol. oup.comtandfonline.com Using a Sharpless asymmetric epoxidation procedure, the racemic dienol is treated with titanium(IV) isopropoxide, a chiral tartrate ester, and an oxidant. One enantiomer is selectively epoxidized at a much faster rate, allowing for the separation of the remaining, unreacted enantiomerically-enriched alcohol.

The resulting chiral dienol is a valuable synthetic intermediate. For instance, (S)-(E)-1,3-nonadien-5-ol, obtained through kinetic resolution, served as the starting material for the total synthesis of (-)-cis-neocnidilide, a natural product with antifungal properties. tandfonline.com The synthesis proceeded by converting the chiral dienol into a triene ester, which then underwent an intramolecular Diels-Alder reaction. The stereochemistry established in the initial dienol controlled the stereochemical outcome of the final product.

Control over the geometry of the double bonds is another key aspect. The synthesis of acyclic dienols with defined (E,E)- or (Z,E)-geometry can be achieved through methods like the reductive decomplexation of π-allyltricarbonyliron lactone complexes, which proceeds without scrambling the stereochemistry at the allylic center. nih.gov The stereospecificity of reactions like the Diels-Alder cycloaddition, where the configuration of substituents on the diene and dienophile is preserved in the product, is a fundamental principle in the stereochemical studies of diene systems. libretexts.orgmasterorganicchemistry.com

Structure-Property Relationships within the Dienol Class

Structure-property or structure-activity relationships (SAR) aim to understand how a molecule's chemical structure influences its biological or physical properties. gardp.orgcollaborativedrug.com For the dienol class, minor changes in the position of the double bonds or the hydroxyl group can lead to significant changes in properties, particularly sensory perception (odor and flavor).

While this compound itself is not widely characterized for its sensory properties, its isomers are well-known flavor and fragrance compounds. This comparison provides a clear demonstration of structure-property relationships. For example, (2E,6Z)-nona-2,6-dien-1-ol is known as violet leaf alcohol or cucumber alcohol and possesses a characteristic powerful green, cucumber-like scent. nih.gov The related aldehyde, (2E,6Z)-nona-2,6-dienal, is also a key aroma component of cucumbers. In contrast, 2,4-nonadien-1-ol (B1584942) has different sensory notes and has been evaluated as a flavouring agent. inchem.org

The relationship between the arrangement of the double bonds and the alcohol function is critical. The conjugated system in 2,4-nonadien-1-ol leads to different electronic properties and molecular shape compared to the non-conjugated system in this compound or the interrupted diene system in 2,6-nonadien-1-ol. These structural differences directly impact how the molecules interact with olfactory receptors in the nose, resulting in distinct perceived aromas.

| Compound Name | Structure | Double Bond Positions | Conjugation | Known Properties/Role |

| This compound | CH₂=CH(CH₂)₂CH(OH)(CH₂)₂CH=CH₂ | 1, 8 | Non-conjugated | Synthetic intermediate |

| (2E,6Z)-Nona-2,6-dien-1-ol | CH₃CH₂CH=CHCH₂CH=CHCH₂OH | 2, 6 | Non-conjugated (Interrupted) | Fragrance, flavouring agent (cucumber, violet leaf aroma). nih.gov |

| (E,E)-2,4-Nonadien-1-ol | CH₃(CH₂)₃CH=CHCH=CHCH₂OH | 2, 4 | Conjugated | Flavouring agent. inchem.org |

| 1,3-Nonadien-5-ol | CH₃(CH₂)₃CH(OH)CH=CHCH=CH₂ | 1, 3 | Conjugated | Chiral synthetic intermediate. oup.comtandfonline.com |

Advanced Applications and Research Frontiers for 1,8 Nonadien 5 Ol in Organic Chemistry and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a chiral center at the C5 position makes 1,8-Nonadien-5-ol a promising chiral building block for the synthesis of enantiomerically pure complex molecules. While specific direct applications of this exact compound as a chiral synthon in the provided literature are not extensively detailed, related nonadienols and similar unsaturated alcohols are recognized for their utility in stereoselective synthesis. For instance, the synthesis of pheromones and other biologically active compounds often relies on chiral alcohols with unsaturated chains to introduce specific stereochemistry and functionality. The ability to access enantiopure forms of this compound, potentially through enzymatic resolution or asymmetric synthesis, would further enhance its value in constructing intricate molecular architectures. Research into the stereoselective synthesis of related compounds, such as (±)-(E)-6-Isopropyl-3,9-dimethyl-5,8-decadienyl Acetate (B1210297), highlights the importance of controlling stereochemistry in such unsaturated systems tandfonline.com.

Precursors for Polymer and Material Development

This compound, and its close relative 1,8-Nonadiene, are recognized for their potential as precursors in polymer and material development. 1,8-Nonadiene, in particular, is used in the production of polymers and as a monomer in the synthesis of chemicals like plastics, resins, and elastomers due to its reactive terminal double bonds guidechem.com. While direct polymerization of this compound itself is less commonly cited, its diene structure suggests potential for participation in polymerization reactions, such as olefin metathesis polymerization, or as a cross-linking agent. The alcohol functionality also offers a site for further functionalization, enabling the creation of monomers with tailored properties. For example, patents mention this compound in the context of liquid-crystalline copolymers, indicating its potential role in advanced material design epo.org.

Chemoenzymatic and Biocatalytic Applications in Synthesis

Biocatalysis offers powerful tools for the selective transformation of molecules like this compound, particularly for achieving enantioselectivity. Lipases, for instance, are well-established catalysts for the kinetic resolution of secondary alcohols, including unsaturated ones. While direct examples of lipase-catalyzed resolution of this compound are not explicitly detailed in the provided snippets, related studies demonstrate this approach for similar compounds. For example, the synthesis of (2S, 6Z)-6,8-Nonadien-2-ol, a pheromone component, was achieved via lipase-catalyzed asymmetric hydrolysis of its acetate acs.orgresearchgate.net. This suggests that enzymatic methods could be employed to obtain enantiomerically pure forms of this compound, making it a more valuable chiral building block. Furthermore, biocatalytic methods are increasingly used in the synthesis of fragrance compounds, which often feature unsaturated alcohol or aldehyde functionalities, indicating a broader trend where compounds like this compound could find application beilstein-journals.orgsrce.hrresearchgate.net.

Emerging Methodologies in Organic Synthesis Utilizing this compound

The unique structure of this compound makes it an interesting substrate for exploring novel synthetic methodologies. Its terminal alkenes are amenable to various transformations, including metathesis reactions , and the secondary alcohol can be functionalized or participate in reactions like oxidation or esterification. Research into the synthesis of chiral building blocks often involves developing new routes to molecules with specific functional group arrangements. For example, the synthesis of chiral epoxides, which are valuable synthons, has seen the development of strategies involving Grignard reagents and epichlorohydrin (B41342), where side products like this compound were observed, providing insights into reaction pathways and potential side reactions acs.orgacs.org. The exploration of titanium-mediated dehydroxylative cross-coupling reactions of allylic alcohols with electron-deficient olefins also highlights the ongoing development of novel C-C bond-forming strategies that could potentially involve substrates like this compound acs.org.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying trace impurities like 1,8-Nonadien-5-ol in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) with chiral columns is the primary method for identifying and quantifying trace impurities such as this compound. For example, in the synthesis of chiral epoxides, GC-MS analysis detected 0.4% of this compound as a by-product during scale-up processes. Calibration curves and internal standards should be employed to ensure accuracy, particularly when impurities are present at <1% concentration .

Q. What synthetic routes are prone to generating this compound as a by-product?

this compound has been identified as an impurity (0.4% by GC-MS) in the epichlorohydrin-mediated synthesis of chiral epoxides. This suggests that multi-step reactions involving diene intermediates or hydroxylation steps may favor its formation. Researchers should monitor for such by-products in processes employing allylic alcohols or diene precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize this compound formation during large-scale synthesis?

Key parameters include:

- Temperature control : Distillation at 80°C under reduced pressure (70–80 Torr) reduces side reactions.

- Inert atmosphere : Using nitrogen flow during distillation minimizes oxidative by-products.

- Catalyst tuning : Adjusting catalyst loading or type may suppress competing pathways. These adjustments were validated in a 5 L reactor scale-up, achieving high-purity epoxide yields while limiting impurities .

Q. What methodological challenges arise when scaling up syntheses that produce trace impurities like this compound?

Scaling up reactions amplifies minor by-products due to heterogeneous mixing or thermal gradients. For example, transitioning from lab-scale to 100–200 g batches requires stringent in-process monitoring via GC-MS to track impurity profiles. Additionally, distillation efficiency (e.g., avoiding atmospheric conditions) is critical to isolate the target compound from low-concentration by-products .

Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Expose the compound to elevated temperatures (e.g., 40–60°C) and humidity levels, analyzing degradation products via GC-MS.

- Light sensitivity tests : Use UV-Vis spectroscopy to assess photolytic decomposition.

- Storage optimization : Compare stability in inert atmospheres (argon/nitrogen) vs. ambient air, referencing safety protocols for similar dienols (e.g., avoiding oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.